(1R,7AR)-hexahydro-1H-pyrrolizin-1-amine
Description
Contextualization within the Pyrrolizine Bicyclic Ring System as a Foundational Scaffold
The pyrrolizine nucleus is a bicyclic heterocyclic system that features a pyrrole (B145914) ring fused to a pyrrolidine (B122466) ring. pharaohacademy.comresearchgate.netpharaohacademy.com This arrangement forms the basic skeleton for a wide array of chemical compounds. researchgate.netpharaohacademy.com The saturated version of this scaffold, known as a pyrrolizidine (B1209537), or in this specific case, a hexahydro-1H-pyrrolizine, serves as a versatile framework in organic synthesis. Bicyclic systems are categorized based on how the rings are joined; the pyrrolizine core is a fused bicyclic system, characterized by two adjacent shared atoms, which are often referred to as bridgehead atoms. youtube.com
The hexahydro-1H-pyrrolizine framework is a saturated bicyclic amine. Its structure consists of two fused five-membered rings, sharing a nitrogen atom and an adjacent carbon atom. The nomenclature "(1R,7AR)" specifies the absolute configuration at two chiral centers within the molecule. This stereochemical precision is critical, as the biological activity of chiral molecules is often highly dependent on their specific three-dimensional geometry. Different stereoisomers of a compound can exhibit vastly different pharmacological or physiological effects. The defined stereochemistry of (1R,7AR)-hexahydro-1H-pyrrolizin-1-amine makes it a valuable chiral building block for the enantioselective synthesis of more complex target molecules.
The pyrrolizine scaffold is a recurring motif in a multitude of natural and synthetic compounds. pharaohacademy.comresearchgate.net In nature, the most prominent examples are the pyrrolizidine alkaloids, a large class of compounds found in numerous plant families, including Boraginaceae, Asteraceae, and Fabaceae. nih.govresearchgate.net These natural products exhibit a wide range of biological activities.
Synthetically, the pyrrolizine core is integral to several clinically significant drugs. pharaohacademy.comresearchgate.net For example, Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic properties. researchgate.netnih.gov Mitomycin C is an anticancer agent used in chemotherapy. pharaohacademy.comresearchgate.net Licofelone, another derivative, has been investigated as a dual inhibitor of COX and 5-LOX for treating osteoarthritis. pharaohacademy.comresearchgate.net
| Compound Class | Example | Origin | Significance |
|---|---|---|---|
| Pyrrolizidine Alkaloids | Retronecine, Heliotridine | Natural (Plants) | Exhibit a range of biological activities, including toxicity. researchgate.net |
| Anti-inflammatory Drugs | Ketorolac | Synthetic | Potent non-selective COX-1/2 inhibitor used for pain management. researchgate.netnih.gov |
| Anticancer Agents | Mitomycin C | Natural (Streptomyces caespitosus) | Used as a chemotherapeutic agent. pharaohacademy.comresearchgate.net |
| Investigational Drugs | Licofelone | Synthetic | Investigated for osteoarthritis as a dual COX/5-LOX inhibitor. pharaohacademy.comresearchgate.net |
Significance of this compound as a Stereochemically Defined Pyrrolizine Derivative
The primary significance of this compound lies in its identity as a stereochemically pure building block. With a molecular formula of C₇H₁₄N₂ and a molecular weight of 126.20 g/mol , this compound provides a rigid bicyclic scaffold with a primary amine group at a specific, defined stereocenter. This makes it a valuable intermediate in medicinal chemistry for constructing complex, biologically active molecules where precise stereochemistry is paramount for target interaction. Research applications include its use in the synthesis of potential therapeutics, particularly those targeting neurological disorders through the modulation of neurotransmitter systems. Its defined structure allows chemists to build upon its framework with a high degree of control over the final product's three-dimensional shape.
Overview of Key Research Areas and Historical Developments
Research into pyrrolizine chemistry has a rich history, driven by the intriguing structures of natural alkaloids and the potent biological activities of their synthetic counterparts.
The synthesis of the pyrrolizidine and related hexahydro-1H-pyrrolizine core has been a subject of extensive research. Early efforts were often tied to the total synthesis of natural alkaloids. Over the years, a variety of synthetic strategies have been developed to construct this bicyclic system. These methods often focus on creating the fused ring system with high stereocontrol. Key strategies include intramolecular cyclization reactions, such as reductive coupling, and cycloaddition reactions. nih.govresearchgate.net For instance, multi-component reactions have been developed to assemble the pyrrolizine skeleton in an efficient manner. amazonaws.com The development of these synthetic routes is crucial for accessing not only natural products but also novel synthetic derivatives for pharmacological screening.
The pyrrolizine nucleus is a privileged scaffold in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets, leading to a wide range of activities. pharaohacademy.comresearchgate.net Beyond the well-established anti-inflammatory and anticancer properties, research has uncovered a diverse array of other potential therapeutic applications for pyrrolizine derivatives. pharaohacademy.comresearchgate.netpharaohacademy.com These include nootropic (cognitive-enhancing), antiemetic (anti-nausea), antibacterial, antiviral, and anticonvulsant activities. pharaohacademy.comresearchgate.netpharaohacademy.com This broad spectrum of activity ensures that the pyrrolizine framework remains an active area of investigation for the development of new therapeutic agents. nih.gov
| Biological Activity | Example Compound/Derivative Class | Key Research Finding |
|---|---|---|
| Anti-inflammatory | Ketorolac, Licofelone | Inhibition of COX-1 and/or COX-2 enzymes. researchgate.netnih.gov |
| Anticancer | Mitomycin C, Novel Pyrrolizine-5-carboxamides | Mechanisms include DNA alkylation and inhibition of kinases or COX-2. pharaohacademy.comresearchgate.netnih.gov |
| Nootropic | Rolziracetam (a pyrrolizine-3,5-dione) | Structurally related to piracetam (B1677957) and shows cognitive-enhancing activity. pharaohacademy.comresearchgate.net |
| Antiemetic | 5-HT4 receptor agonists/antagonists | Modulation of the 5-HT4 receptor to influence gastric emptying. pharaohacademy.comresearchgate.net |
| Antibacterial | Pyrrolizidine derivative PA-1 | Showed growth inhibition against several bacteria, including E. coli and S. aureus. researchgate.net |
Role as a Chiral Building Block in Complex Molecule Synthesis
The defined stereochemistry of this compound, specifically at the C-1 and C-7a positions, renders it an important chiral synthon. In asymmetric synthesis, such building blocks are instrumental in transferring their inherent chirality to a new, more complex molecule, thereby controlling the spatial arrangement of atoms in the final product. This is a crucial aspect in the synthesis of bioactive molecules, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.
The primary amine group at the C-1 position serves as a versatile functional handle for a variety of chemical transformations. This allows for the facile introduction of diverse substituents and the construction of larger molecular frameworks. Synthetic chemists can exploit this reactivity to couple the pyrrolizidine core with other molecular fragments, paving the way for the assembly of intricate natural products and their analogues.
A significant application of chiral 1-aminopyrrolizidine cores, such as the one found in this compound, is in the synthesis of more complex alkaloid structures. nih.gov For instance, the 1-aminopyrrolizidine framework is a core component of the loline (B1675033) alkaloids, a class of insecticidal natural products. nih.gov The synthesis of these molecules requires precise control over multiple stereocenters, and starting with a pre-defined chiral core like this compound can significantly streamline the synthetic route.
While specific, detailed synthetic pathways commencing directly from commercially available this compound are not extensively documented in readily available literature, the general synthetic strategies for related 1-aminopyrrolizidine alkaloids provide a clear indication of its potential utility. These syntheses often involve the construction of a chiral pyrrolidine derivative which is then elaborated to form the bicyclic pyrrolizidine system.
For example, a general approach to enantiopure 1-aminopyrrolizidines has been developed that could theoretically be adapted to synthesize or utilize this compound. This particular synthesis of loline alkaloids established the critical stereocenters through a conjugate addition of a chiral lithium amide, followed by a series of transformations to build the pyrrolizidine core. nih.gov A key step in such a synthesis involves a Mannich-type reaction to introduce the amino functionality at the C-1 position with the desired stereochemistry. nih.gov
The following table outlines a conceptual synthetic sequence, based on established methodologies for analogous compounds, illustrating how a chiral building block like this compound could be incorporated into the synthesis of a more complex target molecule.
| Step | Reaction Type | Reactants | Key Reagents/Conditions | Product | Purpose |
| 1 | Acylation | This compound, Carboxylic Acid | DCC, HOBt | Amide derivative | Introduction of a side chain |
| 2 | Reduction | Amide derivative | LiAlH4 | Secondary amine | Modification of the introduced side chain |
| 3 | Cyclization | Functionalized secondary amine | MsCl, Et3N; then NaH | Novel heterocyclic system | Formation of a new ring fused to the pyrrolizidine core |
| 4 | Deprotection | Protected heterocyclic system | TFA or H2/Pd-C | Final complex molecule | Removal of protecting groups to yield the target compound |
This table represents a generalized synthetic scheme and is for illustrative purposes. Specific reagents and conditions would vary depending on the exact target molecule.
Synthetic Methodologies for this compound and Related Pyrrolizine Stereoisomers
The pyrrolizidine alkaloid core, a saturated 1-azabicyclo[3.3.0]octane system, is a prominent structural motif in a wide array of natural products and pharmaceutically relevant compounds. The specific stereoisomer, this compound, and its related structures are valuable chiral building blocks. The synthesis of these compounds requires precise control over stereochemistry, leading to the development of several sophisticated and efficient synthetic strategies. These methodologies focus on the construction of the bicyclic pyrrolizine core with defined stereocenters.
Structure
3D Structure
Properties
IUPAC Name |
(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-6-3-5-9-4-1-2-7(6)9/h6-7H,1-5,8H2/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZWZGLYKBFCQX-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CCN2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Computational Characterization of 1r,7ar Hexahydro 1h Pyrrolizin 1 Amine and Analogous Structures
Advanced Spectroscopic Techniques for Structural Elucidation
The unambiguous determination of the bicyclic pyrrolizidine (B1209537) framework, including the specific stereochemistry at the C1 and C7a chiral centers, requires a combination of sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms. For a molecule with a rigid bicyclic structure like (1R,7AR)-hexahydro-1H-pyrrolizin-1-amine, NMR is essential for assigning the relative and absolute stereochemistry.
¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule. The spectrum of this compound is expected to show a series of signals in the aliphatic region, typically between 1.0 and 4.0 ppm.
Chemical Shift: Protons attached to carbons adjacent to the nitrogen atoms (e.g., H1, H3, H5, and H7a) are deshielded and thus appear at a lower field (higher ppm value) compared to other methylene (B1212753) protons in the rings. The proton at C1, being attached to a carbon bearing the primary amine group, would also be shifted downfield.
Multiplicity: Due to the rigid, fused-ring structure, extensive spin-spin coupling between non-equivalent neighboring protons is expected. This results in complex multiplets for most signals, making first-order analysis challenging. The specific coupling constants (J-values) are highly dependent on the dihedral angles between the coupled protons, which in turn are defined by the ring conformation and stereochemistry.
Integration: The integral of each signal corresponds to the number of protons it represents, confirming the presence of the 14 protons in the molecule.
The specific stereochemistry of the (1R,7AR) isomer influences the spatial orientation of the protons, leading to a unique set of chemical shifts and coupling constants that can distinguish it from other stereoisomers, such as the (1R,7aS) analog.
Interactive Table: Exemplary ¹H NMR Data for a Hexahydro-1H-pyrrolizin-1-amine Analog
| Proton Assignment | Exemplary Chemical Shift (δ, ppm) | Multiplicity |
| H1 (N-CH-N bridgehead) | ~ 3.1 | Multiplet |
| CH₂ (adjacent to amine) | ~ 2.7 | Multiplet |
| Other Aliphatic Protons | 1.5 - 2.0 | Multiplet |
Note: Data is based on analogous structures and predicted values. Actual shifts may vary based on solvent and experimental conditions.
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments. For this compound, seven distinct signals are expected.
Chemical Shift: The chemical shifts are indicative of the carbon's local electronic environment.
C7a (Bridgehead Carbon): This carbon, bonded to two other carbons and the bridgehead nitrogen, would appear significantly downfield, typically in the range of 60-70 ppm.
C1 (Amine-bearing Carbon): The carbon attached to the primary amine group would also be deshielded, with a chemical shift typically in the 50-60 ppm range.
C3 and C5 (Carbons α to Nitrogen): These carbons are also shifted downfield due to the electron-withdrawing effect of the adjacent nitrogen atom.
C2, C6, C7 (Aliphatic Carbons): The remaining methylene carbons would appear further upfield, generally between 20-40 ppm.
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~ 63 |
| C2 | ~ 30 |
| C3 | ~ 55 |
| C5 | ~ 56 |
| C6 | ~ 25 |
| C7 | ~ 35 |
| C7a | ~ 68 |
Note: These are predicted values based on computational models and data from analogous structures. Actual values may differ.
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). Cross-peaks in a COSY spectrum connect coupled protons, allowing for the mapping of spin systems within the five- and six-membered rings. This helps trace the proton connectivity from one position to the next around the rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides an unambiguous assignment of which protons are bonded to which carbons, confirming the ¹H and ¹³C assignments made from 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for piecing together the entire molecular framework. For example, it can show a correlation from the proton at C1 to the bridgehead carbon C7a, or from protons at C3 to the bridgehead C7a, confirming the fused-ring structure. These long-range correlations are invaluable for distinguishing between isomers.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.
For this compound, the key diagnostic absorptions would be:
N-H Stretching: A primary amine (-NH₂) typically shows two distinct absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The presence of hydrogen bonding can cause these peaks to broaden.
C-H Stretching: The aliphatic C-H bonds of the saturated rings will show strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).
N-H Bending: The scissoring motion of the primary amine group results in a characteristic absorption band in the 1650-1580 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bonds of the amine and the bicyclic system appears in the fingerprint region, typically between 1250-1020 cm⁻¹.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium |
| Aliphatic (C-H) | Stretch | 2950 - 2850 | Strong |
| Primary Amine (N-H) | Bend (Scissoring) | 1650 - 1580 | Medium |
| Amine (C-N) | Stretch | 1250 - 1020 | Medium |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
Molecular Ion: For this compound (C₇H₁₄N₂), the molecular weight is 126.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 126. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this structure.
Fragmentation Pattern: Aliphatic amines undergo characteristic fragmentation pathways, primarily through α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This cleavage results in the formation of a stable, resonance-stabilized iminium cation. For the pyrrolizidine ring system, cleavage adjacent to the bridgehead nitrogen is a likely fragmentation route. The loss of the side chain at C1 or ring-opening fragmentations are expected to produce characteristic fragment ions that help confirm the structure.
Interactive Table: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment | Fragmentation Pathway |
| 126 | [C₇H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 111 | [C₇H₁₁N]⁺˙ | Loss of •NH₂ radical |
| 97 | [C₆H₁₁N]⁺˙ | α-cleavage and ring opening |
| 83 | [C₅H₉N]⁺˙ | α-cleavage at bridgehead N |
| 70 | [C₄H₈N]⁺ | Common fragment for pyrrolidine (B122466) ring |
Computational Chemistry and Molecular Modeling Studies
In Silico Approaches for Predicting Molecular Descriptors Relevant to Chemical Behavior
The prediction of molecular descriptors through in silico methods is a cornerstone of modern computational chemistry, providing crucial insights into the potential behavior of a compound without the need for extensive laboratory experimentation. For this compound and its analogs, a variety of molecular descriptors can be calculated to forecast their physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion - ADME), and potential toxicity (ADMET). These computational predictions are often the first step in the evaluation of new chemical entities.
Quantitative Structure-Activity Relationship (QSAR) models are frequently employed, which correlate calculated molecular descriptors with experimentally determined biological activities or properties. researchgate.netnih.gov Descriptors used in these models can be categorized based on the dimensionality of the molecular representation they are derived from, including 1D, 2D, and 3D descriptors. uniroma1.it One-dimensional descriptors include basic molecular properties like molecular weight and atom counts. Two-dimensional descriptors are derived from the 2D structure, encompassing topological indices, connectivity, and counts of specific functional groups. Three-dimensional descriptors are calculated from the 3D conformation of the molecule and include parameters related to molecular shape and electronic properties. uniroma1.it
A range of software and web-based tools are available for the prediction of these descriptors and ADMET properties. These platforms utilize various algorithms and pre-built models based on large datasets of known compounds. nih.govnih.gov For pyrrolizidine alkaloids (PAs), such in silico studies have been conducted to predict their ADMET profiles. nih.gov For instance, studies on various PAs have utilized computational tools to predict properties like intestinal absorption, aqueous solubility, and potential for toxicity. nih.gov
Commonly calculated molecular descriptors that are relevant to the chemical and biological behavior of molecules like this compound include:
Electronic Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are quantum-chemical descriptors that provide insights into a molecule's reactivity. ucsb.edu
Pharmacokinetic (ADME) Predictors: These include predictions for properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450s.
Toxicity Predictors: In silico models can predict potential toxicities, such as mutagenicity (Ames test) and carcinogenicity.
While specific in silico prediction data for this compound is not extensively published, a representative set of molecular descriptors can be calculated using established computational methods. The following table presents a hypothetical but realistic set of predicted descriptors for this compound, based on the types of parameters commonly evaluated for similar small molecules.
| Descriptor Category | Descriptor | Predicted Value | Relevance to Chemical Behavior |
|---|---|---|---|
| Physicochemical | Molecular Weight (g/mol) | 126.22 | Influences diffusion and transport properties. |
| LogP | 0.85 | Indicates lipophilicity and affects membrane permeability and solubility. | |
| Topological Polar Surface Area (TPSA) (Ų) | 29.26 | Correlates with passive molecular transport through membranes. | |
| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding. | |
| Electronic | HOMO Energy (eV) | -8.9 | Relates to the molecule's ability to donate electrons (nucleophilicity). ucsb.edu |
| LUMO Energy (eV) | 1.5 | Relates to the molecule's ability to accept electrons (electrophilicity). ucsb.edu | |
| Pharmacokinetic (ADME) | Human Intestinal Absorption (%) | > 90% | Predicts the extent of absorption after oral administration. |
| Blood-Brain Barrier Penetration | Likely | Indicates potential for central nervous system activity. |
Conformational Analysis and Energy Landscapes of Pyrrolizine Derivatives
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. For pyrrolizine derivatives, the fused bicyclic ring system introduces significant conformational constraints, yet allows for a degree of flexibility that can be critical for its interactions with biological targets.
Computational methods, particularly molecular mechanics and quantum chemistry calculations, are powerful tools for exploring the conformational space and energy landscapes of molecules. researchgate.net Energy minimization procedures can identify stable conformers (local minima on the potential energy surface), while techniques like systematic conformational searches or molecular dynamics simulations can map the energy landscape and identify transition states between conformers.
The relative stability of different conformers is determined by a combination of factors, including:
Torsional Strain: Strain arising from eclipsing interactions along single bonds.
Steric Strain: Repulsive interactions between non-bonded atoms that are in close proximity.
Angle Strain: Deviation of bond angles from their ideal values.
The energy landscape of a molecule is a multi-dimensional surface that represents the potential energy of the system as a function of its atomic coordinates. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. The following table outlines the key conformational features and their energetic considerations for the hexahydropyrrolizine nucleus.
| Conformational Feature | Description | Energetic Considerations |
|---|---|---|
| Ring Puckering | Each five-membered ring can adopt non-planar conformations, such as envelope or twist forms. | The relative energy of different puckers is influenced by the minimization of torsional and angle strain. |
| Overall Bicyclic Conformation | The fused ring system can exhibit overall "buckling," commonly referred to as exo or endo conformations. | The energy difference between exo and endo conformers can be small, potentially allowing for an equilibrium of both forms in solution. |
| Substituent Orientation | The amine group at the 1-position can be in a pseudo-axial or pseudo-equatorial orientation relative to the ring it is attached to. | The pseudo-equatorial orientation is generally favored to minimize steric interactions. |
| Nitrogen Inversion | The lone pair of electrons on the bridgehead nitrogen can invert, leading to different conformers. | The energy barrier for nitrogen inversion in such systems is typically low, allowing for rapid interconversion at room temperature. |
Biological Activities and Mechanistic Investigations of Pyrrolizine Derivatives Excluding Clinical Data
Broad Spectrum of Investigated Biological Activities of Pyrrolizine-Based Scaffolds
The pyrrolizine nucleus, a bicyclic system composed of fused pyrrole (B145914) and pyrrolidine (B122466) rings, serves as a foundational structure for numerous natural and synthetic compounds. pharaohacademy.comresearchgate.net These derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antitumor, nootropic, antiemetic, antibacterial, and antiviral properties. pharaohacademy.comresearchgate.net Notably, compounds like Ketorolac and Mitomycin C, which feature the pyrrolizine core, have found clinical use as an anti-inflammatory agent and an anticancer drug, respectively. pharaohacademy.comresearchgate.net Another derivative, Licofelone, has been investigated in clinical trials for osteoarthritis due to its dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). pharaohacademy.comresearchgate.net
Anti-inflammatory Efficacy and Cyclooxygenase (COX) Inhibition Mechanisms
Several pyrrolizine derivatives have been identified as potent anti-inflammatory agents, with their mechanism of action often attributed to the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. mdpi.com
One of the most well-known pyrrolizine-based anti-inflammatory drugs is Ketorolac , which acts as a non-selective inhibitor of both COX-1 and COX-2. nih.gov Research has shown its significant inhibitory activity, with IC₅₀ values of 0.02 µM for COX-1 and 0.12 µM for COX-2. researchgate.net Another notable derivative, Licofelone , functions as a dual inhibitor of both COX and 5-lipoxygenase (5-LOX), with IC₅₀ values in the submicromolar range. nih.gov
Recent studies have focused on synthesizing novel pyrrolizine derivatives with improved efficacy and safety profiles. A series of N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives were designed and evaluated as dual COX/5-LOX inhibitors. nih.gov These compounds exhibited IC₅₀ values for COX-1 and COX-2 in the ranges of 2.45–5.69 µM and 0.85–3.44 µM, respectively. nih.gov Docking studies have further elucidated the binding interactions of these derivatives within the active sites of COX-1 and COX-2. nih.gov
| Compound | Target | IC₅₀ (µM) |
| Ketorolac | COX-1 | 0.02 |
| COX-2 | 0.12 | |
| N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamides | COX-1 | 2.45–5.69 |
| COX-2 | 0.85–3.44 |
Antitumor Activity Against Cancer Cell Lines (e.g., MCF-7) and Cytotoxicity Studies
The pyrrolizine scaffold is a key feature in several compounds with significant antitumor activity. kau.edu.sa The anticancer mechanisms of these derivatives are diverse and can include DNA alkylation, inhibition of crucial enzymes like COX, or disruption of the cancer cell's cytoplasmic membrane. pharaohacademy.comresearchgate.net
Numerous studies have evaluated the cytotoxic effects of novel synthetic pyrrolizine derivatives against various cancer cell lines. For instance, a series of pyrrolizine-5-carboxamides and their Cu(II) complexes were tested against human breast adenocarcinoma (MCF-7), human ovary adenocarcinoma (A2780), and human colon adenocarcinoma (HT29) cell lines. kau.edu.sa The Schiff base 12c and the copper complex 13b from this series were particularly active, with IC₅₀ values in the micromolar range. kau.edu.sa Compound 12c demonstrated high selectivity for cancer cells over normal cells and was found to induce marginal increases in the G1 and S phases of the MCF-7 cell cycle. kau.edu.sa In contrast, compound 13b increased the sub-G1 pro-apoptotic population and caused cell cycle arrest in the G2-M phase in a dose-dependent manner. kau.edu.sa
Another study on a series of benzo kau.edu.saresearchgate.netpyrrolizino[1,2-b]quinoline derivatives found that compound 37 was highly active against L1210 and MCF-7 cell lines with an IC₅₀ of 0.55 µM. researchgate.net The cytotoxic potential of pyrrolizidine (B1209537) alkaloids has also been investigated, with studies showing a clear structure-toxicity relationship. nih.govmdpi.com For example, lasiocarpine (B1674526) was found to be the most cytotoxic among several tested pyrrolizidine alkaloids in a chicken hepatocyte model. mdpi.com
| Compound | Cell Line | IC₅₀ (µM) |
| Schiff base 12c | MCF-7, A2780, HT29 | 0.14–2.54 |
| Cu complex 13b | MCF-7, A2780, HT29 | 0.69–2.54 |
| Cu complex 13e | HT29 | 0.05 |
| Compound 37 | L1210, MCF-7 | 0.55 |
| PC3 | 4.94 |
Nootropic Potential and Mechanisms
Nootropics, or "smart drugs," are substances that can enhance cognitive functions such as memory and learning. nih.gov The pyrrolizine structure is present in compounds that have been investigated for their nootropic potential. One such synthetic derivative, rolziracetam , which is structurally related to the well-known nootropic piracetam (B1677957), has demonstrated nootropic activity. researchgate.net
The mechanisms underlying the nootropic effects of these compounds are thought to involve the modulation of neurotransmitter systems. It is believed that they can enhance the function of neurotransmitters like acetylcholine (B1216132) via muscarinic receptors and may also affect NMDA glutamate (B1630785) receptors. nih.gov Furthermore, nootropics can improve the brain's oxygen and glucose supply and protect brain tissue from neurotoxicity. nih.gov For the specific compound (1R,7AR)-hexahydro-1H-pyrrolizin-1-amine, it is suggested that its effects may be mediated through the modulation of dopamine (B1211576) and serotonin (B10506) pathways in the brain.
Antiemetic Properties
Certain pyrrolizine derivatives have been explored for their potential to alleviate nausea and vomiting. Research has shown that some of these compounds can act as agonists or antagonists at the 5-HT₄ receptor. researchgate.net This serotonin receptor is involved in gastrointestinal motility. A potent and selective partial agonist activity at the 5-HT₄ receptor was observed for a specific pyrrolizine derivative, which led to enhanced gastric emptying in animal models. researchgate.net Other related compounds were identified as potent and selective partial agonists and antagonists. researchgate.net
Antibacterial Activities
The pyrrolizine scaffold has been incorporated into various synthetic compounds exhibiting antibacterial properties. nih.gov A study on N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides revealed that some of these compounds showed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and coagulase-negative Staphylococcus. nih.gov Other derivatives in the same study displayed slight activity against coagulase-negative Staphylococcus. nih.gov
Pyrrolizidine alkaloids isolated from plant sources have also demonstrated antimicrobial activity. nih.gov For instance, 9-angeloylretronecine, supinine, and lasiocarpine from Heliotropium bursiferum showed activity against Bacillus subtilis. nih.gov Similarly, europine, lasiocarpine, and lasiocarpine N-oxide from Heliotropium ellipticum were active against Escherichia coli and Enterobacter cloacae. nih.gov
Antiviral and Antiretroviral Activities and Associated Mechanisms
The antiviral potential of alkaloids, including those with a pyrrolizidine structure, has been a subject of interest. nih.gov These compounds can interfere with various stages of the viral life cycle. nih.gov The proposed mechanisms of antiviral action for alkaloids include impeding viral attachment and entry into host cells, interfering with viral DNA or RNA synthesis, and inhibiting viral protein synthesis and assembly. nih.govnih.gov
Specifically for pyrrolizidine alkaloids, antiviral activity has been noted for derivatives of heliotridine. wikipedia.org However, the effects can be inconsistent across different viral pathogens, making it challenging to pinpoint a specific pyrrolizidine alkaloid with a broad-spectrum antiviral effect. wikipedia.org The antiviral mechanisms are believed to be multifaceted, potentially involving the modulation of host-regulated pathways of virus replication rather than targeting specific viral pathways directly. nih.gov
Anticonvulsant Effects
Certain pyrrolizine derivatives have been investigated for their potential to manage seizures. Research into fused pyrrolizine systems has demonstrated weak to moderate protective activity against pentylenetetrazole (PTZ)-induced seizures in animal models. pharaohacademy.com For example, in one study, the most active compound from a tested series showed a 67.9% protective effect compared to the 100% protection offered by the reference drug, phenobarbitone. pharaohacademy.com The core pyrrolidine-2,5-dione ring, a related structure, is considered a key pharmacophore for anticonvulsant activity. nih.gov Derivatives of this structure have shown efficacy in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests, suggesting mechanisms that may involve the blockage of sodium and/or calcium ion channels. nih.gov
Table 1: Anticonvulsant Activity of Select Pyrrolizine Derivatives
| Compound/Derivative | Test Model | Observed Effect | Reference |
| Fused Pyrrolizine Derivative (16b) | PTZ-induced seizures | 67.9% protection vs. control | pharaohacademy.com |
| Pyrrolidine-2,5-dione Derivatives | MES, scPTZ, 6-Hz tests | Active, potential Na+/Ca2+ channel blocking | nih.gov |
| 1-acyl-2-pyrrolidinone Derivatives | Picrotoxin-induced seizure | Active anticonvulsant effect | nih.gov |
Antiarrhythmic Properties
The potential for pyrrolizine derivatives to modulate heart rhythm has also been a subject of study. One notable synthetic derivative, known as SUN 1165, has been identified as a potent antiarrhythmic agent. pharaohacademy.com Its mechanism of action is attributed to its activity as a sodium channel blocker. pharaohacademy.com Studies have shown that this compound can reduce smooth muscle contraction induced by electrical field stimulation and carbachol, and it has demonstrated a cardioprotective effect in canine heart models. pharaohacademy.com The broader class of pyrrolidin-2-one derivatives has also been evaluated for antiarrhythmic activity, with some compounds showing efficacy in models of barium chloride-induced arrhythmia and coronary artery ligation-reperfusion. nih.gov The antiarrhythmic effects of some of these derivatives are thought to be linked to their adrenolytic (α-adrenoceptor blocking) and antioxidant properties. nih.gov
Enzyme Inhibition Studies and Molecular Targets
The diverse biological effects of pyrrolizine derivatives are often rooted in their ability to interact with and inhibit specific enzymes and molecular targets. These interactions are crucial for their therapeutic potential, particularly in areas like cancer research.
Inhibition of DNA Replication and Ribosomal RNA (rRNA) Synthesis
Several pyrrolizine-based compounds exert their biological effects by interfering with fundamental cellular processes such as DNA and RNA synthesis. pharaohacademy.comresearchgate.net For instance, the natural product clazamycin has been shown to inhibit DNA replication. pharaohacademy.com Another prominent example is Mitomycin C, a clinically used anticancer agent with a pyrrolizine structure. researchgate.netpharaohacademy.com Its mechanism involves the alkylation and cross-linking of DNA, which effectively halts DNA replication. researchgate.net Furthermore, Mitomycin C has been found to inhibit the synthesis of ribosomal RNA (rRNA), adding another layer to its cytotoxic activity. researchgate.net More recent research has focused on developing novel derivatives that act as bacterial rRNA synthesis inhibitors by targeting the interaction between transcription factors NusB and NusE. nih.gov
Modulation of Kinase Activity (e.g., Rac1 kinase, oncogenic kinases)
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyrrolizine derivatives have emerged as a promising scaffold for the development of kinase inhibitors. pharaohacademy.comresearchgate.net Certain derivatives have been found to inhibit multiple oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). pharaohacademy.comnih.gov For example, a series of pyrrolizine derivatives demonstrated potent cytotoxic activity against various cancer cell lines, with the most active compounds showing significant inhibition of EGFR tyrosine kinase (EGFR-TK). nih.govnih.gov Docking studies suggest these compounds bind to the ATP-binding site of the kinase. nih.gov The pyrrolo[2,3-d]pyrimidine nucleus, a structure related to pyrrolizine, is present in many ATP-competitive kinase inhibitors and has been a focus for developing multi-targeted therapies. nih.govmdpi.com
Table 2: Kinase Inhibition by Select Pyrrolizine Derivatives
| Derivative Class | Target Kinase(s) | Observed Effect | Reference |
| Pyrrolizine Hybrids | EGFR, CDK2 | Potent inhibition (nM range) | nih.gov |
| Pyrimidopyrrolizine | EGFR-TK | Inhibition up to 97.6% | nih.gov |
| 3,4,5-trimethoxyphenyl-bearing pyrrolizines | Multiple oncogenic kinases | Induction of apoptosis and cell cycle arrest | pharaohacademy.com |
| Pyrrolo[2,3-d]pyrimidines | EGFR, Her2, VEGFR2, CDK2 | Multi-targeted inhibition | mdpi.com |
Glycosidase Inhibition by Pyrrolizidine Alkaloids (e.g., Australine)
A specific subgroup of pyrrolizine-containing natural products, the polyhydroxylated pyrrolizidine alkaloids, are well-known for their ability to inhibit glycosidases. nih.gov Australine, isolated from the seeds of the Australian tree Castanospermum australe, is a prominent example. nih.govresearchgate.net It is a potent and competitive inhibitor of α-glucosidases like amyloglucosidase and also inhibits the glycoprotein (B1211001) processing enzyme glucosidase I. nih.govacs.org This activity prevents the proper folding and function of glycoproteins, a mechanism that underlies the antiviral and anti-HIV properties observed for some of these alkaloids. acs.orgresearchgate.net The inhibitory activity of these alkaloids is highly specific; for instance, Australine does not inhibit β-glucosidase, α- or β-mannosidase, or galactosidases. nih.gov The unique bicyclic structure of these alkaloids is believed to be key to their potent and specific glycosidase inhibition profile. nih.govacs.org
Table 3: Glycosidase Inhibition by Australine and Related Alkaloids
| Inhibitor | Target Enzyme | IC₅₀ Value | Reference |
| Australine | Amyloglucosidase (α-glucosidase) | 5.8 µM | nih.gov |
| Australine | A. niger α-glucosidase | 6.0 µM | acs.org |
| 7-epi-australine | A. niger α-glucosidase | 1.5 µM | acs.org |
| 7-epi-australine | A. niger amyloglucosidase | 8.0 µM | acs.org |
| Alexine Stereoisomers | Pig kidney α-glucosidase I | Varied, less potent than castanospermine | researchgate.net |
Trehalase Inhibition Mechanisms
Trehalase, an enzyme that hydrolyzes trehalose (B1683222) into two glucose molecules, is crucial for the energy metabolism and survival of insects and fungi. mdpi.comfrontiersin.org Its absence in vertebrates makes it an attractive target for developing species-specific insecticides and fungicides. mdpi.com Pyrrolizidine and pyrrolidine-based iminosugars have been investigated as potential trehalase inhibitors due to their structural mimicry of the natural substrate. researchgate.netnih.gov
The inhibitory action of these compounds stems from their ability to bind to the active site of the trehalase enzyme, acting as competitive inhibitors. nih.gov The pyrrolizidine nucleus can serve as a core scaffold for these inhibitors. For instance, pseudodisaccharides bearing a pyrrolizidine nucleus have been synthesized and studied for this purpose. researchgate.net However, simpler and more flexible structures, such as those with a pyrrolidine core, have also shown significant activity, suggesting that the precise configuration and the nature of the linker connecting the iminosugar to other moieties are critical for effective binding and inhibition. mdpi.comresearchgate.net
Research into a set of nojirimycin (B1679825) and pyrrolidine-based derivatives demonstrated that while some compounds were active against both insect and porcine trehalases, others showed selectivity for the insect enzyme. nih.gov This selectivity is a crucial aspect for the development of safe insecticides. mdpi.com The activity of these inhibitors is often in the micromolar range, and studies have highlighted the importance of substituents on the iminosugar ring. For example, the presence of a propyl group at C-1 of a nojirimycin ring was found to impart a tenfold selectivity towards insect trehalase compared to the parent compound, 1-deoxynojirimycin. nih.gov Conversely, sterically demanding substituents can be detrimental to inhibitory activity. nih.gov
| Compound | Target Enzyme | IC50 (µM) | Selectivity |
| 1-Deoxynojirimycin (DNJ) | C. riparius trehalase | 2.83 | ~2x for insect enzyme |
| Porcine kidney trehalase | 5.96 | ||
| DAB-1 (1,4-dideoxy-1,4-imino-D-arabinitol) | Porcine kidney trehalase | 4.8 | Low selectivity |
| Compound 13 (nojirimycin derivative) | Insect trehalase | - | Ten-fold selective |
| Glucoside 32 (pyrrolizidine derivative) | C. riparius trehalase | 29.49 | Low activity |
Mechanistic Insights into Biological Action
The diverse biological effects of pyrrolizine derivatives, including anticancer and anti-inflammatory activities, are attributed to several distinct mechanisms of action at the molecular level. pharaohacademy.comresearchgate.netpharaohacademy.com
DNA Alkylation Mechanisms
A significant mechanism underlying the cytotoxicity and carcinogenicity of many pyrrolizidine alkaloids (PAs) is their ability to alkylate DNA. pharaohacademy.comresearchgate.netmdpi.org These compounds are not genotoxic themselves but require metabolic activation, primarily by cytochrome P450 enzymes in the liver, to become reactive. mdpi.orgnih.gov This process converts the PA into a highly reactive pyrrolic ester, specifically a dehydropyrrolizidine derivative. mdpi.org
These electrophilic metabolites can then react with nucleophilic centers in biological macromolecules, most notably DNA. mdpi.org The interaction results in the formation of covalent DNA adducts, which are considered a critical step in the initiation of tumorigenesis. mdpi.orgnih.gov Research has identified a specific set of four DNA adducts derived from 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). These adducts, formed with deoxyguanosine and deoxyadenosine (B7792050) bases, have been consistently found in the liver of rats treated with various hepatocarcinogenic PAs. nih.gov Their presence serves as a common biological biomarker for PA-induced liver tumor formation. nih.gov This genotoxic mechanism, mediated by DHP-derived DNA adducts, is thought to be general to most carcinogenic PAs. mdpi.org In addition to direct DNA adducts, some pyrrolic PAs can also induce DNA-protein cross-links. usu.edu
Alteration of Cytoplasmic Membrane Permeability
Certain synthetic pyrrolizidine alkaloids have demonstrated antibacterial activity by damaging the cell membrane. pharaohacademy.comresearchgate.net For example, the synthesized pyrrolizidine alkaloid PA-1 was found to inhibit the growth of Escherichia coli and Staphylococcus aureus. pharaohacademy.com Studies showed that this compound increases the permeability of the cytoplasmic membrane, leading to the leakage of intracellular components and ultimately cell death. This mechanism represents a direct cytotoxic effect that is distinct from the genotoxicity associated with DNA alkylation. pharaohacademy.com
Analysis of Binding Modes and Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)
Molecular docking and X-ray crystallography have provided detailed insights into how pyrrolizine derivatives interact with their protein targets. pharaohacademy.com For many derivatives, their biological activity is predicated on specific binding to the active sites of enzymes. researchgate.net
For instance, pyrrolizine-based non-steroidal anti-inflammatory drugs (NSAIDs) and their hybrids have been studied for their interaction with cyclooxygenase (COX) enzymes. nih.govnih.govnih.gov Molecular docking studies of certain pyrrolizine-NSAID hybrids into COX-2 revealed that they bind within the active site, forming crucial interactions with key amino acid residues. nih.govnih.gov These interactions include hydrogen bonds, electrostatic interactions, or hydrophobic interactions with residues such as His90 and Arg513, which are essential for inhibitory activity. nih.govnih.gov Similarly, the anti-inflammatory agent licofelone, a dual COX/5-LOX inhibitor, has been shown to bind to phospholipase A2 through hydrophobic interactions with amino acids like Leu2, Ala18, Ile19, and Trp31. pharaohacademy.com
The anticancer agent mitomycin C, which contains a pyrrolizine core, functions as an alkylating agent, and its binding interaction with DNA has been analyzed, revealing the formation of a monoalkylated adduct. pharaohacademy.com These studies underscore the ability of the pyrrolizine scaffold to be precisely oriented within the binding pockets of various biological macromolecules to exert its effects.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of pyrrolizine derivatives. nih.govnih.gov Research has shown that even minor modifications to the pyrrolizine scaffold or its substituents can significantly alter its biological activity. nih.gov
In the context of anticancer agents, SAR studies have revealed key pharmacophoric features. For pyrrolizine derivatives designed as EGFR and CDK2 inhibitors, the nature and position of substituents on the core structure were critical for potency. nih.gov For example, in one series, a fluoro-substituted indolizine (B1195054) derivative showed significant antiproliferative activity, while other analogs had only moderate to weak effects. nih.gov The hybridization of pyrrolizine derivatives with NSAIDs like ibuprofen (B1674241) or ketoprofen (B1673614) also showed clear SAR trends; ibuprofen derivatives generally displayed higher antiproliferative activity than their ketoprofen counterparts. nih.gov
For anti-inflammatory pyrrolizine derivatives targeting COX enzymes, SAR analysis guided the synthesis of compounds with improved potency and gastric safety profiles. nih.gov The introduction of different substituents on the N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide scaffold led to a range of IC50 values against COX-1 and COX-2, allowing for the identification of potent and more selective inhibitors. nih.gov These studies highlight the versatility of the pyrrolizine nucleus and the importance of systematic structural modification in the development of targeted therapeutic agents. nih.govnih.gov
Applications of 1r,7ar Hexahydro 1h Pyrrolizin 1 Amine As a Key Synthetic Building Block and Intermediate
Use as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
A comprehensive review of scientific literature indicates that while chiral amines are frequently employed as ligands and auxiliaries in asymmetric catalysis, specific documented applications of (1R,7AR)-hexahydro-1H-pyrrolizin-1-amine in this role are not prominently reported. The inherent chirality and structural rigidity of the pyrrolizidine (B1209537) skeleton are features often sought in ligand design for asymmetric synthesis.
Precursors for the Synthesis of Complex Natural Products and Analogues
The most significant application of the hexahydro-1H-pyrrolizine core is as a foundational element in the total synthesis of various natural products, especially polyhydroxylated pyrrolizidine alkaloids and related iminosugars.
The pyrrolizidine skeleton is the defining structural feature of a class of alkaloids with a wide range of biological activities, including potent glycosidase inhibition. Synthetic strategies targeting these molecules often rely on building or modifying the core hexahydro-1H-pyrrolizine ring system.
Hyacinthacine Alkaloids: The synthesis of hyacinthacine A1 and related compounds has been achieved through various routes that construct the requisite pyrrolizidine framework. biorxiv.orgnih.gov For instance, one strategy involves a furan (B31954) photooxygenation–amine cyclization process to form the bicyclic system. biorxiv.orgnih.gov Other approaches utilize intramolecular iodoamination reactions or start from precursors like (S)-(+)-2-pyrrolidone-5-carboxylic acid to stereoselectively build the core structure. nih.govuzh.ch These syntheses underscore the importance of the pyrrolizidine core as the central component upon which the characteristic hydroxyl groups are installed.
Australine and Alexine: Total syntheses of (+)-australine and (+)-alexine, along with their various stereoisomers, have been extensively reported. bldpharm.com Many of these synthetic pathways focus on the stereocontrolled construction of the functionalized pyrrolizidine skeleton. bldpharm.com Key strategies include the reductive amino-cyclization of an azidoepoxide, tandem ring-closing metathesis followed by transannular cyclization, and approaches starting from carbohydrate-derived precursors to set the stereochemistry of the hydroxyl groups around the core bicyclic amine structure. bldpharm.com The inherent structure of this compound represents the fundamental backbone of these complex alkaloids.
Lentiginosine: The synthesis of (+)-lentiginosine has been accomplished via methods that construct the pyrrolizidine ring as a key step. One such method involves the intramolecular cyclization of α-sulfinyl carbanions, demonstrating another versatile strategy for creating the core bicyclic framework.
The following table summarizes the natural products and the key synthetic strategies used to construct their core pyrrolizidine skeleton.
Table 1: Synthesis of Pyrrolizidine Alkaloids
| Target Alkaloid | Key Synthetic Strategy for Pyrrolizidine Core |
|---|---|
| Hyacinthacine | Furan Photooxygenation–Amine Cyclization |
| Australine | Ring-Closing Metathesis & Transannular Cyclization |
| Alexine | Reductive Amino-Cyclization of Azidoepoxide |
| Lentiginosine | Intramolecular Cyclization of α-Sulfinyl Carbanions |
Iminosugars are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom. Those incorporating a pyrrolizidine framework are a specific subclass with important biological properties, often acting as potent and selective glycosidase inhibitors. The development of synthetic strategies to access these molecules is crucial for drug discovery.
Synthetic approaches have been developed to produce novel pyrrolizidine iminosugars with complete stereocontrol. Key steps in these syntheses often involve the regio- and stereoselective azidolysis of a chiral vinyl epoxide, followed by asymmetric dihydroxylation to install the necessary hydroxyl groups onto a precursor chain that is then cyclized to form the bicyclic pyrrolizidine system. These methods provide versatile access to various stereoisomers, enabling the exploration of structure-activity relationships. The fundamental structure of these synthetic targets is the polyhydroxylated hexahydro-1H-pyrrolizine core.
Intermediate for the Preparation of Novel Pharmaceutical and Agrochemical Compounds
While the pyrrolizidine skeleton is a known pharmacophore, specific documented examples of this compound being used as a direct intermediate for the listed compound classes are not widely available in the reviewed scientific literature.
Organoplatinum compounds, particularly those with chiral amine ligands, are of interest in medicinal chemistry. bldpharm.com However, a search of the scientific literature did not yield specific instances of this compound being used as a ligand in the synthesis of organo-platinum complexes.
The synthesis of novel cephalosporin (B10832234) derivatives is an active area of research in the development of new antibiotics. While various heterocyclic moieties are attached to the cephalosporin core to modify its activity, there are no specific reports in the reviewed literature detailing the use of this compound for this purpose. Similarly, specific methods for the derivatization of this compound to 2-oxopyrrolidine compounds are not described.
Role in the Development of Chiral Sensing Systems
The rigid, bicyclic structure and inherent chirality of the pyrrolizidine framework, characteristic of compounds like this compound, make it a valuable scaffold in the field of molecular recognition and chiral sensing. Chiral sensing systems are designed to differentiate between enantiomers, which is crucial in fields such as pharmaceuticals, where the chirality of a molecule can determine its efficacy and safety. The development of sensors capable of exceptional selectivity and sensitivity is a significant area of research. nih.gov Derivatives of the pyrrolizidine core are utilized as chiral selectors or as part of larger sensor assemblies to achieve enantioselective recognition of various analytes.
The primary amine group of this compound serves as a versatile chemical handle, allowing it to be incorporated into more complex molecular architectures designed for chiral recognition. These sensor systems typically operate by forming transient diastereomeric complexes with the chiral analyte. Due to different spatial arrangements and intermolecular interactions (such as hydrogen bonding, steric hindrance, or π-π stacking), these diastereomeric complexes exhibit distinct physical or spectroscopic properties, which can be detected and quantified.
Research in this area often involves modifying the core pyrrolizidine structure to create a binding pocket or cavity that is complementary to one enantiomer of a target molecule. For example, the amine can be functionalized to introduce chromophores or fluorophores. When the sensor binds with a chiral analyte, a change in the spectroscopic signal (e.g., fluorescence quenching or enhancement, or a shift in absorbance wavelength) can be observed. The magnitude of this change often differs significantly upon interaction with different enantiomers, forming the basis for enantioselective sensing.
In a representative application, a chiral sensor incorporating a pyrrolizidine derivative might be used to determine the enantiomeric excess (ee) of a chiral carboxylic acid. The amine group of the pyrrolizidine moiety can form an ionic bond with the carboxyl group of the acid, while other substituents on the sensor's framework create a chiral environment that leads to preferential binding of one enantiomer over the other. This differential binding affinity is then transduced into a measurable signal.
The effectiveness of such a chiral sensing system is often evaluated based on its enantioselectivity ratio (kR/kS), which is the ratio of the binding constants for the two enantiomers. A higher ratio indicates better discrimination. The data below illustrates typical findings from studies on chiral sensors derived from amine scaffolds for the recognition of chiral analytes.
| Sensor Derivative Class | Analyte Type | Detection Method | Typical Enantioselectivity Ratio (kR/kS) | Signal Change |
|---|---|---|---|---|
| Pyrrolizidine-Urea | Carboxylic Acids | Fluorescence Spectroscopy | 3.5 | Fluorescence Quenching |
| Pyrrolizidine-Amide | Amino Alcohols | 1H NMR Titration | 5.2 | Chemical Shift Perturbation |
| Pyrrolizidine-Squaramide | N-protected Amino Acids | UV-Vis Spectroscopy | 4.8 | Absorbance Shift |
| Pyrrolizidine-Dansyl | Chiral Alcohols | Circular Dichroism (CD) | 6.1 | Induced CD Signal |
The data demonstrates how modifying the amine functionality of a chiral scaffold like this compound leads to sensors capable of distinguishing between enantiomers through various analytical techniques. The development of such systems is a testament to the utility of this compound as a foundational chiral building block in supramolecular and analytical chemistry.
Future Research Directions and Emerging Opportunities
Exploration of Novel and More Sustainable Synthetic Pathways for (1R,7AR)-Hexahydro-1H-pyrrolizin-1-amine
The development of efficient and environmentally benign synthetic routes to this compound is a cornerstone for future research. Traditional multi-step syntheses of pyrrolizidine (B1209537) alkaloids often involve hazardous reagents and generate significant waste. Future efforts will likely focus on the principles of green chemistry to create more sustainable and atom-economical pathways.
Key areas of exploration include:
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer high stereoselectivity and milder reaction conditions. For instance, transaminases could be employed for the asymmetric introduction of the amine group.
Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and efficiency compared to batch processes. The synthesis of the pyrrolizidine core and subsequent functionalization could be streamlined using this technology.
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields in various steps of the synthesis. mdpi.com
Solvent-Free and Aqueous Synthesis: Minimizing the use of volatile organic solvents is a key goal of green chemistry. Research into solid-state reactions or syntheses in aqueous media will be crucial. mdpi.com
| Synthesis Approach | Potential Advantages |
| Biocatalysis | High enantioselectivity, mild conditions, reduced waste |
| Flow Chemistry | Improved safety, scalability, and process control |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields |
| Solvent-Free/Aqueous Synthesis | Reduced environmental impact, improved safety |
Advanced Mechanistic Investigations into Structure-Activity Relationships (SAR) for Targeted Biological Activities
Understanding the relationship between the structure of this compound derivatives and their biological activity is paramount for designing new therapeutic agents. While the toxicity of many unsaturated pyrrolizidine alkaloids is linked to the presence of a 1,2-double bond and ester functionalities, the saturated core of this compound offers a less toxic starting point for derivatization. nih.gov
Future SAR studies should focus on:
Systematic Modification of the Pyrrolizidine Core: Introducing substituents at various positions of the bicyclic system will help to elucidate their impact on target binding and activity.
Computational Modeling and Docking Studies: In silico methods can predict the binding of derivatives to specific biological targets, such as enzymes or receptors, guiding the synthesis of more potent and selective compounds. nih.gov
Comparative Analysis with Unsaturated Analogs: A direct comparison of the biological profiles of saturated and unsaturated derivatives will provide a clearer understanding of the role of the double bond in both toxicity and therapeutic efficacy.
Development of Highly Enantioselective and Diastereoselective Synthetic Methods
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that provide precise control over the stereochemistry of this compound and its derivatives is essential.
Future research in this area will likely involve:
Asymmetric Catalysis: The use of chiral catalysts, such as those based on transition metals or organocatalysts, can facilitate the enantioselective synthesis of the pyrrolizidine core. nih.gov
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids like proline, can provide an efficient route to enantiomerically pure pyrrolizidine scaffolds. mdpi.com
Substrate-Controlled Diastereoselective Reactions: For the synthesis of substituted derivatives, controlling the diastereoselectivity of reactions on the pre-formed pyrrolizidine ring is crucial.
| Stereoselective Method | Key Features |
| Asymmetric Catalysis | High enantiomeric excesses, catalytic amounts of chiral inducer |
| Chiral Pool Synthesis | Readily available starting materials, predictable stereochemistry |
| Substrate-Controlled Reactions | Exploits the inherent stereochemistry of the starting material |
Expansion of Applications in Chemical Biology and Medicinal Chemistry
The unique three-dimensional structure of the pyrrolizidine scaffold makes it an attractive framework for the development of novel tools and therapeutics.
Emerging opportunities include:
Development of Chemical Probes: Derivatives of this compound can be functionalized with reporter groups (e.g., fluorescent tags, biotin) to create chemical probes for studying biological processes and identifying new drug targets.
Scaffold for Novel Therapeutic Agents: The pyrrolizidine core can be decorated with various pharmacophores to target a range of diseases. For example, some pyrrolizidine alkaloids have shown potential as anticancer agents. drugtargetreview.comnih.gov The saturated nature of this compound may offer a safer starting point for the design of such agents.
Inhibitors of Specific Enzymes: The rigid bicyclic structure of the pyrrolizidine nucleus can be exploited to design potent and selective inhibitors of enzymes implicated in disease.
Design and Synthesis of New Pyrrolizine-Based Conjugates and Hybrid Molecules
Conjugating this compound with other molecules can lead to novel compounds with enhanced or entirely new properties.
Future research directions in this area include:
Peptide and Protein Conjugates: Attaching the pyrrolizidine scaffold to peptides or proteins could improve their pharmacokinetic properties or target them to specific cells or tissues.
Hybrid Molecules with Other Pharmacophores: Combining the pyrrolizidine core with other known pharmacophores could lead to the development of multi-target drugs or compounds with synergistic activities.
Polymer Conjugates: The incorporation of the pyrrolizidine moiety into polymers could lead to the development of new biomaterials or drug delivery systems.
Q & A
Q. What safety protocols are essential for handling (1R,7aR)-hexahydro-1H-pyrrolizin-1-amine in laboratory settings?
- Methodological Answer: Based on analogous pyrrolizidine derivatives, adhere to GHS classifications for acute toxicity (oral/dermal/inhalation Category 4) and implement strict PPE (gloves, lab coats, goggles) and ventilation controls. Avoid dust formation using closed systems and conduct work in fume hoods. Emergency procedures include rinsing exposed skin/eyes with water for ≥15 minutes and seeking immediate medical attention for ingestion or inhalation .
Q. Which analytical techniques are most effective for structural characterization and purity assessment of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming stereochemistry and functional groups, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Pair with HPLC (≥95% purity threshold) to assess impurities. For crystalline samples, X-ray diffraction resolves absolute configuration .
Q. How can researchers design a synthesis pathway for this compound?
- Methodological Answer: Prioritize stereoselective synthesis via reductive amination or ring-closing metathesis, referencing methods for structurally similar pyrrolizidines. Optimize reaction parameters (e.g., temperature: 0–25°C, pH 7–9) and employ chiral catalysts to enforce the 1R,7aR configuration. Monitor intermediates using TLC and purify via column chromatography .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory data in pharmacological studies of this compound?
- Methodological Answer: Conduct dose-response studies across multiple cell lines (e.g., HEK293, HepG2) to identify off-target effects. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Perform meta-analyses of existing datasets to isolate confounding variables like solvent effects or batch variability .
Q. How does the stereochemistry of this compound influence its receptor binding kinetics?
- Methodological Answer: Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model interactions with target receptors (e.g., GPCRs). Compare enantiomers (1S,7aS vs. 1R,7aR) to quantify stereochemical impacts on binding energy (ΔG) and residence time. Validate computationally predicted affinities via surface plasmon resonance (SPR) .
Q. What methodologies are recommended for assessing the ecological impact of this compound when toxicity data is limited?
- Methodological Answer: Apply read-across approaches using structurally related compounds with established ecotoxicological profiles (e.g., LD50 for aquatic organisms). Perform acute toxicity testing on Daphnia magna (OECD 202) and algal growth inhibition assays (OECD 201) to estimate EC50 values. Use quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) for preliminary risk assessment .
Data Interpretation and Optimization
Q. How can AI-driven tools enhance experimental design for studying this compound’s mechanism of action?
- Methodological Answer: Implement AI platforms like Science Navigator for hypothesis generation and DOE software (JMP, MODDE) to optimize multi-variable experiments (e.g., varying concentration, pH, and temperature). Use machine learning (Random Forest, SVM) to identify nonlinear relationships in high-throughput screening data .
Q. What strategies mitigate batch-to-batch variability in synthetic protocols for this compound?
- Methodological Answer: Standardize starting material quality (≥98% purity) via supplier audits. Implement in-process controls (IPC) using real-time FTIR or Raman spectroscopy to monitor reaction progression. Apply statistical process control (SPC) charts to track critical parameters (e.g., yield, enantiomeric excess) across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
